molecular formula C4H7BrN2O2 B12796539 3-Bromo-n-carbamoylpropanamide CAS No. 6320-97-4

3-Bromo-n-carbamoylpropanamide

Cat. No.: B12796539
CAS No.: 6320-97-4
M. Wt: 195.01 g/mol
InChI Key: UCOAHJLRLBPHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 32256 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of NSC 32256 involves several steps, starting with the selection of appropriate starting materials. The synthetic routes typically include:

    Initial Reaction: The initial step involves the reaction of specific precursors under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further reactions, such as oxidation or reduction, to achieve the desired chemical structure.

    Final Synthesis: The final step involves purification and isolation of NSC 32256 to ensure its purity and stability.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

NSC 32256 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NSC 32256 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: It is employed in the study of cellular processes and molecular interactions.

    Medicine: NSC 32256 is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of NSC 32256 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

NSC 32256 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 36586: Known for its role in inhibiting protein-tyrosine kinase and topoisomerase-II activity.

    NSC 6320-97-4: Used in various chemical synthesis reactions and known for its unique chemical properties.

Properties

CAS No.

6320-97-4

Molecular Formula

C4H7BrN2O2

Molecular Weight

195.01 g/mol

IUPAC Name

3-bromo-N-carbamoylpropanamide

InChI

InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9)

InChI Key

UCOAHJLRLBPHIV-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.